4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine
Description
Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification
The systematic nomenclature of this heterocyclic compound follows the International Union of Pure and Applied Chemistry conventions for fused ring systems containing multiple heteroatoms. The compound is officially designated as 4-methoxy-7H-pyrimido[4,5-b]thiazin-6-amine, indicating the presence of a pyrimidine ring fused to a thiazine ring system. The nomenclature specifically denotes the positions of the methoxy substitution at carbon-4 and the amino group at carbon-6 of the fused heterocyclic framework.
The International Union of Pure and Applied Chemistry classification places this compound within the broader category of heterocyclic compounds containing both nitrogen and sulfur heteroatoms in a six-membered ring system. The pyrimido[4,5-b]thiazine core structure represents a bicyclic arrangement where the pyrimidine ring shares two adjacent carbon atoms with the thiazine ring, creating a rigid planar system that influences the compound's chemical and physical properties. The systematic name reflects the specific fusion pattern between the two rings, with the bracketed numbers [4,5-b] indicating the positions of ring junction.
Properties
IUPAC Name |
4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4OS/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5/h3H,2H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSYNHAHDUKAHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=NC=N1)SCC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190945 | |
| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37497-00-0 | |
| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037497000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7H-Pyrimido(4,5-b)(1,4)thiazine, 6-amino-4-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution and Electrophilic Addition
The presence of functional groups within the compound allows for nucleophilic substitutions and electrophilic additions typical of heterocyclic compounds. These reactions can modify the compound's structure to enhance its biological activity.
Formation of Intermediates
During synthesis, various intermediates may form through condensation and cyclization steps. For example:
- Formation of Thiazine Ring : The interaction between thiourea or similar sulfur-containing compounds with pyrimidine derivatives often leads to the formation of thiazine structures.
Comparative Analysis of Preparation Methods
The following table summarizes different preparation methods for 4-methoxy-7H-pyrimido[4,5-b]thiazin-6-amine:
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Mannich Reaction | Involves aminopyrimidinones and dimedone | High yields; straightforward | Requires careful control of conditions |
| Ultrasound-Assisted | Enhances reaction rates through ultrasonic energy | Faster synthesis; eco-friendly | Equipment cost |
| Microwave Irradiation | Uses microwave energy for cyclization | Efficient; reduced side products | Requires specialized equipment |
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced derivatives with altered functional groups
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₈N₄OS
- Molecular Weight : 196.23 g/mol
- CAS Number : 37497-00-0
- Structural Characteristics : The compound features a pyrimidine ring fused with a thiazine structure, which contributes to its biological activity.
The compound exhibits various biological properties, making it a candidate for further pharmacological studies:
- Antimicrobial Activity : Research has indicated that derivatives of thiazine compounds often show antimicrobial properties. The specific structure of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine may enhance its efficacy against certain bacterial strains.
- Anti-inflammatory Properties : Similar compounds have been linked to anti-inflammatory effects. Studies on related thiazine derivatives have shown promise in reducing inflammation in animal models, suggesting potential therapeutic applications for this compound.
- Antitumor Activity : Preliminary studies suggest that the compound may possess antitumor properties. The structural framework allows for interactions with cellular pathways involved in cancer progression.
Synthetic Approaches
The synthesis of this compound can be achieved through various methodologies:
- Nucleophilic Substitution Reactions : The compound can be synthesized via nucleophilic substitution involving pyridine derivatives and thiazine precursors. This method allows for the introduction of different functional groups that can modulate its biological activity.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Study on Antimicrobial Properties :
- Anti-inflammatory Research :
- Antitumor Activity :
Mechanism of Action
The mechanism of action of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
A systematic comparison of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine with related compounds is provided below, focusing on structural variations, synthesis, and biological relevance.
Table 1: Structural and Physicochemical Comparison
Structural and Functional Insights
(a) Core Heterocycle Modifications
- Sulfur vs. Oxygen (Thiazine vs. Oxazin) : Replacement of sulfur with oxygen in the oxazin analog ([3H]T863) alters electronic properties, reducing ring strain and enhancing metabolic stability. This substitution is critical in radiopharmaceutical applications .
(b) Substituent Effects
- Methoxy Group : The 4-methoxy group in the parent compound facilitates nucleophilic displacement reactions, enabling rapid derivatization (e.g., amine or hydrazine substitutions) .
- Diazepin Fusion : The diazepin-fused derivative incorporates bulky groups (cyclopentyl, ethenyl), enhancing binding affinity to kinase active sites but increasing molecular weight (>550 g/mol) .
(c) Toxicity Profile
- The hydrochloride salt exhibits markedly higher toxicity than the free base, likely due to improved bioavailability and ionization at physiological pH .
Biological Activity
4-Methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine (CAS Number: 37497-00-0) is a compound of interest due to its diverse biological activities. This article reviews the available literature on its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, among others.
- Molecular Formula : C₇H₈N₄OS
- Molecular Weight : 196.23 g/mol
- Structure : The compound features a pyrimidine ring fused with a thiazine moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of thiazine compounds exhibit significant antimicrobial properties. In studies involving various thiazine derivatives, including this compound, results showed effective inhibition against several bacterial strains and fungi.
| Microorganism | Activity Observed | Reference |
|---|---|---|
| Escherichia coli | Inhibition of growth | |
| Staphylococcus aureus | Moderate activity | |
| Candida albicans | Significant inhibition |
Anticancer Activity
The anticancer potential of thiazine derivatives has been explored through various in vitro studies. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cell lines.
| Cancer Cell Line | IC50 Value (μM) | Reference |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | <10 | |
| HeLa (Cervical Cancer) | <15 | |
| A431 (Skin Cancer) | <20 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
In terms of anti-inflammatory effects, studies have demonstrated that thiazine derivatives can reduce inflammatory markers in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages.
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiazine derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus comparable to standard antibiotics.
- Cancer Cell Line Study : In vitro assays using MDA-MB-231 cells revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptotic pathways as confirmed by flow cytometry analysis.
Q & A
(Basic) How can the synthesis of 4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine be optimized for higher yield and purity?
Methodological Answer:
Synthesis optimization requires a multi-step approach:
- Step 1: Use computational reaction path searches (e.g., quantum chemical calculations) to identify energetically favorable intermediates and transition states, minimizing trial-and-error experimentation .
- Step 2: Employ factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to systematically assess reaction parameters and isolate optimal conditions .
- Step 3: Implement advanced purification techniques such as continuous flow reactors or preparative HPLC to enhance purity .
Key Consideration: Monitor byproducts via LC-MS to refine stoichiometric ratios.
(Advanced) What computational strategies predict the reactivity of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to simulate ligand-target binding, focusing on pyrimidine-thiazine interactions with active sites (e.g., kinase domains) .
- Quantum Mechanics/Molecular Mechanics (QM/MM): Model electron transfer processes to predict regioselectivity in covalent binding .
- Machine Learning: Train models on existing bioactivity datasets (e.g., ChEMBL) to predict inhibition constants (Ki) for novel targets .
(Advanced) How can contradictory stability data under varying pH conditions be resolved?
Methodological Answer:
- Controlled Stability Studies: Design a matrix of pH (1–13), temperature (4–50°C), and ionic strength conditions using a fractional factorial design to identify degradation pathways .
- Analytical Validation: Combine NMR (for structural integrity) and HPLC-UV (for quantitation) to correlate decomposition products with pH-dependent hydrolysis .
- Feedback Integration: Use computational tools to model protonation states and predict vulnerable bonds (e.g., methoxy group cleavage) .
(Basic) What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based assays (e.g., NADH-coupled systems) to measure IC50 values against kinases or oxidoreductases .
- Cell Viability Assays: Apply MTT or resazurin assays in cancer cell lines (e.g., HeLa) to assess cytotoxicity .
- Binding Affinity: Surface plasmon resonance (SPR) quantifies real-time interactions with immobilized protein targets .
(Advanced) How to design experiments to elucidate metabolic pathways?
Methodological Answer:
- Isotopic Labeling: Synthesize a ¹⁴C-labeled analog for tracking metabolic fate in hepatocyte incubations .
- LC-HRMS: Identify phase I/II metabolites (e.g., hydroxylation, glucuronidation) with high-resolution mass spectrometry .
- Computational Prediction: Use ADMET predictors (e.g., SwissADME) to prioritize likely metabolic sites for experimental validation .
(Advanced) What strategies validate the compound’s mechanism of enzyme inhibition?
Methodological Answer:
- Kinetic Analysis: Perform Michaelis-Menten studies to distinguish competitive vs. non-competitive inhibition .
- X-ray Crystallography: Resolve co-crystal structures with target enzymes (e.g., PDB deposition) to confirm binding modes .
- Mutagenesis: Engineer active-site mutants (e.g., Ala-scanning) to test critical residue interactions .
(Basic) How to characterize solid-state forms and their implications?
Methodological Answer:
- Polymorph Screening: Use solvent evaporation or slurry conversion under varied conditions (e.g., humidity) .
- Analytical Techniques:
(Basic) What methods assess photostability for storage protocols?
Methodological Answer:
- ICH Guidelines: Expose samples to UV (320–400 nm) and visible light (1.2 million lux-hours) in climate-controlled chambers .
- Degradation Monitoring: Use UV-Vis spectroscopy to track absorbance shifts in methoxy or thiazine moieties .
- Stabilizers: Test antioxidants (e.g., BHT) in formulation matrices to mitigate radical-mediated degradation .
(Advanced) How to investigate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Synthetic Modifications: Introduce substituents (e.g., halogens, alkyl groups) at positions 2 and 7 of the pyrimido-thiazine core .
- Free Energy Perturbation (FEP): Compute relative binding affinities of derivatives to prioritize synthesis .
- 3D-QSAR: Build CoMFA or CoMSIA models using steric/electrostatic field data from analog libraries .
(Advanced) How to confirm regioselectivity in electrophilic substitution reactions?
Methodological Answer:
- Isotopic Labeling: Use ¹³C-NMR to track incorporation of labeled reagents (e.g., ¹³C-methyl iodide) at specific positions .
- DFT Calculations: Compare activation energies for substitution at competing sites (e.g., C-4 vs. C-7) .
- Kinetic Profiling: Monitor reaction intermediates via time-resolved IR spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
